3,4,5-Trimethoxyphenylacetic-2,2-D2 acid
Description
Significance of Deuterium (B1214612) Incorporation in Organic Molecules for Research
The incorporation of deuterium into organic molecules offers several key advantages in a research setting. The increased mass of deuterium-labeled compounds makes them easily distinguishable from their non-labeled counterparts by mass spectrometry (MS). This property is fundamental to isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying analytes in complex mixtures. By adding a known amount of a deuterated standard to a sample, the concentration of the native analyte can be determined with exceptional precision, as the deuterated standard serves as a perfect internal benchmark, correcting for variations during sample preparation and analysis. researchgate.netmedchemexpress.com
Furthermore, deuterium labeling is instrumental in elucidating metabolic pathways. By introducing a deuterated compound into a biological system, researchers can track its transformation into various metabolites, providing a clear map of its metabolic fate. medchemexpress.com This has profound implications in drug discovery and development, helping to understand how potential drug candidates are absorbed, distributed, metabolized, and excreted (ADME). researchgate.net
Overview of Phenylacetic Acid Derivatives in Academic Chemistry
Phenylacetic acid and its derivatives are a class of compounds characterized by a phenyl group attached to an acetic acid moiety. This structural motif is found in a wide range of biologically active molecules and serves as a crucial building block in organic synthesis. In medicinal chemistry, phenylacetic acid derivatives have been explored for a variety of therapeutic applications, including as anti-inflammatory, analgesic, and antipyretic agents. Their versatility also extends to their use as precursors in the synthesis of more complex pharmaceutical compounds, such as antibiotics.
Rationale for Site-Specific Deuteration, with Emphasis on α-Carbon Deuteration
The position of deuterium incorporation within a molecule is not arbitrary; site-specific deuteration allows for the investigation of particular chemical bonds and reaction mechanisms. Deuteration at the α-carbon (the carbon atom adjacent to the carboxyl group) of a carboxylic acid, such as in 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid, is of particular interest due to the kinetic isotope effect (KIE).
The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a bond to the α-carbon will proceed at a slower rate for the deuterated compound compared to its non-deuterated isotopologue. This phenomenon, known as a secondary kinetic isotope effect, can provide valuable information about the transition state of a reaction, helping to elucidate its mechanism. For instance, a change in the reaction rate upon α-deuteration can help distinguish between different reaction pathways, such as SN1 and SN2 reactions.
Contextualizing 3,4,5-Trimethoxyphenylacetic Acid within Broader Chemical Research
3,4,5-Trimethoxyphenylacetic acid (TMPAA) is a known metabolite of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic protoalkaloid. nih.govnih.gov The metabolism of mescaline primarily involves oxidative deamination to 3,4,5-trimethoxyphenylacetaldehyde, which is then rapidly oxidized to TMPAA. nih.gov Therefore, the accurate quantification of TMPAA in biological fluids is crucial for pharmacokinetic and toxicological studies of mescaline. nih.gov
Given its role as a key metabolite, the deuterated analog, this compound, is an ideal internal standard for use in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the analysis of mescaline and its metabolites in clinical and forensic settings. researchgate.netmedchemexpress.com The use of a deuterated internal standard that is structurally and chemically almost identical to the analyte of interest (TMPAA) ensures the most accurate and reliable quantification. researchgate.net
Historical Perspectives on Deuterated Compound Synthesis and Application
The discovery of deuterium by Harold Urey in 1931 opened a new chapter in chemistry and biology. Initially, deuterated compounds found applications in military and energy research. However, their value in broader scientific inquiry was soon recognized. Early methods for deuteration often involved direct exchange reactions with heavy water (D₂O) in the presence of a catalyst. Over the decades, synthetic methodologies have become increasingly sophisticated, allowing for the precise, site-specific incorporation of deuterium into complex organic molecules. The application of deuterated compounds has expanded from mechanistic studies to their use as internal standards in analytical chemistry and, more recently, to the development of "deuterated drugs" with potentially improved pharmacokinetic profiles.
Interactive Data Tables
Below are tables summarizing key information about the compounds discussed in this article.
Table 1: Physicochemical Properties of 3,4,5-Trimethoxyphenylacetic Acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅ | nih.gov |
| Molecular Weight | 226.23 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 117-120 °C | sigmaaldrich.com |
| Appearance | Beige crystalline solid | nih.gov |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)acetic acid | nih.gov |
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂D₂O₅ | researchgate.net |
| Molecular Weight | 228.24 g/mol | researchgate.net |
| Common Application | Internal Standard for Mass Spectrometry | researchgate.netmedchemexpress.com |
| Parent Compound | 3,4,5-Trimethoxyphenylacetic acid | researchgate.net |
Detailed Research Findings
The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart, TMPAA, a major metabolite of mescaline. In pharmacokinetic studies, it is essential to accurately measure the concentrations of both the parent drug and its metabolites over time to understand its absorption, distribution, metabolism, and excretion.
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of mescaline and its major metabolites, including TMPAA, in human plasma. nih.gov While this particular study utilized mescaline-d3 as an internal standard for mescaline, the principles of isotopic dilution mandate that an ideal internal standard for TMPAA would be a deuterated version of TMPAA itself, such as this compound. researchgate.netmedchemexpress.com
The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring accuracy in bioanalytical methods. nih.gov For instance, in the LC-MS/MS analysis, specific mass transitions are monitored for both the analyte and the internal standard. For TMPAA, the transition would be from its molecular ion to a specific fragment ion. For this compound, the molecular ion would be two mass units higher, leading to a distinct and easily distinguishable mass transition, while behaving chromatographically identically to the analyte. This co-elution and differential mass detection form the basis of robust and reliable quantification in complex biological matrices like plasma and urine.
Structure
2D Structure
3D Structure
Properties
CAS No. |
344299-45-2 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)/i6D2 |
InChI Key |
DDSJXCGGOXKGSJ-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,5 Trimethoxyphenylacetic 2,2 D2 Acid
Strategies for Precise Deuterium (B1214612) Incorporation at the α-Carbon
Achieving selective deuteration at the α-carbon of a carboxylic acid, a non-activated C(sp³)–H bond, presents a unique synthetic challenge. The acidity of the α-protons provides a chemical handle for direct hydrogen/deuterium exchange, while advances in catalysis have opened new pathways through C-H activation.
Direct Hydrogen/Deuterium Exchange Approaches
Direct exchange methods are the most straightforward strategies for introducing deuterium. These approaches leverage the inherent reactivity of the α-protons and can be promoted by acids or, more recently, by sophisticated organocatalytic systems.
Acid-catalyzed hydrogen-deuterium exchange is a fundamental method for deuterating the α-position of carbonyl compounds, including carboxylic acids. The mechanism relies on the formation of an enol or enolate intermediate, which is readily protonated (or in this case, deuterated) by the solvent.
The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a deuterated acid catalyst (e.g., D₃O⁺, formed from D₂SO₄ in D₂O). This enhances the acidity of the α-protons. A base, typically the deuterated solvent (D₂O), then abstracts an α-proton to form a planar enol intermediate. The C=C double bond of the enol is then deuterated by the deuterated solvent, and subsequent tautomerization back to the keto form results in the incorporation of a deuterium atom at the α-position. libretexts.org For the synthesis of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid, using an excess of a deuterated solvent like D₂O ensures that the exchange process can be repeated, leading to the incorporation of two deuterium atoms. libretexts.org
The rate of this exchange is influenced by the acidity of the α-protons. For instance, in a study on 3-(trifluoromethyl)phenylacetic acid, deuteration was observed to occur at the α-position when subjected to reaction conditions in D₂O, which was attributed to the increased acidity of the α-carbon. amazonaws.com While specific data for 3,4,5-trimethoxyphenylacetic acid is not prevalent, the principles are directly applicable. A general protocol involves heating the carboxylic acid in a mixture of D₂O and a catalytic amount of a strong deuterated acid.
A practical and environmentally friendly protocol for the synthesis of α-deuterated carboxylic acids has been developed using the corresponding malonic acids. This method involves hydrogen/deuterium exchange and subsequent decarboxylation in the presence of D₂O, avoiding the need for organic solvents and yielding products with high purity and isotopic incorporation. nih.gov
Table 1: Examples of Acid-Catalyzed α-Deuteration of Carboxylic Acid Derivatives
| Substrate | Deuterium Source/Catalyst | Conditions | % Deuterium Incorporation | Reference |
|---|---|---|---|---|
| Phenylacetic Acid | D₂O / DCl | Reflux | High (unspecified) | libretexts.org |
| 3-(Trifluoromethyl)phenylacetic acid | D₂O / Rh catalyst | 100 °C | 79% (at α-position) | amazonaws.com |
Transition Metal-Catalyzed C-H Activation and Deuteration
Transition metal catalysis offers powerful and often more selective methods for C-H bond functionalization, including deuteration. While much of the research on phenylacetic acid derivatives has focused on the deuteration of the aromatic ring (C(sp²)-H bonds), methodologies for targeting the α-C(sp³)-H bonds are emerging.
Palladium-catalyzed C-H activation is a prominent strategy for the deuteration of arenes. In the context of phenylacetic acid derivatives, directing groups are often employed to achieve high regioselectivity, typically at the ortho or meta positions of the phenyl ring. These positions are electronically distinct from the target α-carbon. For example, Yu and co-workers developed a method for the Pd-catalyzed ortho-selective deuteration of phenylacetic acid derivatives using d4-acetic acid as the deuterium source. The reaction proceeds through the formation of an aryl-palladium(II) complex, which is then cleaved by an electrophilic deuterium source. snnu.edu.cn
While this methodology targets the aromatic ring, it is a crucial part of the broader strategies for deuterating phenylacetic acid structures. The principles of C-H activation and the use of directing groups are foundational to more advanced methods that can target other positions.
Directing groups (DGs) are chemical moieties that are covalently attached to the substrate and contain a heteroatom that can coordinate to the transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
For the deuteration of phenylacetic acids at the aromatic ring, various directing groups have been successfully employed. Pyrimidine-based auxiliaries have been used for the meta-C-H deuteration of arenes. elsevierpure.com Another effective directing group is 3-amino-1-methyl-1H-pyridin-2-one (AMP), which acts as an efficient N,O-directing group for Pd(II)-catalyzed deuterium incorporation at the γ-C(sp²) position of pyridone-containing phenylacetic acid derivatives. researchgate.net
The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then reacts with a deuterium source, leading to the deuterated product and regeneration of the active catalyst. Although these examples focus on C(sp²) positions, the underlying principle of DG-assisted C-H activation is being extended to the more challenging C(sp³)-H bonds. Recent studies have shown that a Pd-catalyzed system can deuterate both aromatic and α-methyl C–H bonds adjacent to a directing carboxylic acid group, highlighting the potential for directing the catalyst to the desired α-position.
The choice of the deuterium source and the reaction conditions are critical for the efficiency and selectivity of transition metal-catalyzed deuteration reactions. A variety of deuterium sources have been utilized, each with its own advantages and applications.
Deuterium oxide (D₂O): This is an inexpensive and readily available deuterium source. It is often used in both acid-catalyzed and some transition metal-catalyzed reactions. For example, photoredox-catalyzed systems have utilized D₂O for the deuteration of α-amino C(sp³)–H bonds. nih.gov
Deuterated Acetic Acid (CD₃COOD or AcOD): Acetic acid-d4 is a common deuterium source in palladium-catalyzed C-H activation reactions, particularly for the deuteration of aromatic rings. snnu.edu.cn
Deuterated Methanol (CD₃OD): This can also serve as a deuterium source in various catalytic systems.
Deuterium gas (D₂): While effective, the use of D₂ gas often requires specialized equipment and higher pressures.
Reaction conditions such as temperature, solvent, catalyst loading, and the choice of ligands and additives are optimized to achieve high levels of deuterium incorporation and selectivity. For instance, in the palladium-catalyzed ortho-deuteration of phenylacetic acids, the use of an inorganic base was found to be crucial. snnu.edu.cn The development of new ligands, such as [2,2′-bipyridin]-6(1H)-one (BpyOH), has enabled the deuteration of sterically unhindered directed sp³ C–H bonds, including α-methyl groups adjacent to carboxylic acids.
Table 2: Influence of Deuterium Source and Catalyst on Deuteration of Phenylacetic Acid Derivatives and Analogues
| Catalytic System | Substrate Type | Deuterium Source | Position Deuterated | % Deuterium Incorporation | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Phenylacetic Acids | CD₃COOD | ortho-C(sp²) | High | snnu.edu.cn |
| Pd(II) / AMP DG | Phenylacetic Acid Derivatives | CD₃OD | γ-C(sp²) | >97% | researchgate.net |
| Pd(OAc)₂ / BpyOH | α-Methyl Arylacetic Acids | AcOD-d4 | α-C(sp³) & Aryl-C(sp²) | Moderate to High |
Transition Metal-Catalyzed C-H Activation and Deuteration
Multi-Step Synthesis Utilizing Deuterated Precursors
Multi-step synthetic routes provide precise control over the introduction of deuterium into the target molecule. mdpi.comresearchgate.net These pathways often begin with readily available, non-deuterated starting materials, converting them into key intermediates that subsequently react with deuterated reagents.
A plausible and effective pathway to the title compound begins with 3,4,5-Trimethoxybenzaldehyde. wikipedia.orgsemanticscholar.orgbloomtechz.com This approach involves the initial formation of the phenylacetic acid backbone, followed by the introduction of deuterium.
One such multi-step sequence is outlined below:
Reduction to Alcohol: The synthesis can commence with the reduction of the aldehyde group of 3,4,5-Trimethoxybenzaldehyde to form 3,4,5-Trimethoxybenzyl alcohol. Standard reducing agents such as sodium borohydride are effective for this transformation.
Conversion to Halide: The resulting benzyl alcohol is then converted into a more reactive intermediate, such as 3,4,5-Trimethoxybenzyl bromide. This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. mdpi.comresearchgate.net
Nitrile Formation: The benzyl bromide is subsequently reacted with a cyanide salt, such as sodium cyanide, to yield 3,4,5-Trimethoxyphenylacetonitrile. mdpi.com
Deuterated Hydrolysis: The crucial deuteration step is accomplished during the hydrolysis of the nitrile. By conducting the hydrolysis under strong acidic or basic conditions using heavy water (D₂O) as the solvent, the nitrile is converted to a carboxylic acid, and the α-protons are simultaneously exchanged for deuterium atoms. orgsyn.org This acid- or base-catalyzed enolization/ketonization equilibrium in the presence of a deuterium source drives the isotopic exchange.
An alternative precursor for the synthesis is 3,4,5-Trimethoxyacetophenone. nih.govchemicalbook.com A potential route from this starting material is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into a phenylacetic acid derivative.
The proposed reaction sequence is as follows:
Thioamide Formation: 3,4,5-Trimethoxyacetophenone is heated with sulfur and a secondary amine, such as morpholine, in a deuterated solvent. The reaction conditions facilitate the formation of a thioamide intermediate. The elevated temperatures and basic conditions of the reaction are conducive to promoting hydrogen-deuterium exchange at the α-position.
Hydrolysis to Deuterated Acid: The resulting deuterated thioamide is then subjected to hydrolysis, using a deuterated acid (e.g., DCl in D₂O) or base (e.g., KOD in D₂O), to yield the final product, this compound.
Perhaps the most direct method involves the initial synthesis of the non-deuterated 3,4,5-Trimethoxyphenylacetic acid, followed by a specific deuteration step. researchgate.net The synthesis of the parent acid is well-established and can be achieved from precursors like 3,4,5-trimethoxybenzaldehyde via the cyanohydrin or mandelic acid pathways. google.com
Once 3,4,5-Trimethoxyphenylacetic acid is obtained, α-deuteration can be performed via hydrogen-deuterium (H/D) exchange. researchgate.netiaea.orglibretexts.org This process relies on the acidity of the α-protons, which can be removed by a base to form a resonance-stabilized enolate.
The general procedure involves:
Enolate Formation: The carboxylic acid is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This quantitatively deprotonates the α-carbon, forming an enolate.
Deuterium Quench: The enolate is then quenched with a high-purity deuterium source, such as heavy water (D₂O), which introduces a deuterium atom at the α-position.
Repetition for Di-deuteration: To achieve di-deuteration and high isotopic purity, this deprotonation-quenching cycle is typically repeated.
Recent advancements have demonstrated that α-deuteration of carboxylic acids can also be achieved under milder conditions using a ternary catalytic system, which may be applicable in this case. researchgate.net
Enantioselective Synthesis Approaches for Deuterated Analogues
While this compound is achiral, the synthesis of its chiral, mono-deuterated analogue, (R)- or (S)-3,4,5-Trimethoxyphenylacetic-2-D1 acid, requires enantioselective methods. Such approaches are crucial for creating stereospecifically labeled compounds.
Potential strategies include:
Chiral Auxiliary Method: The non-deuterated acid can be covalently attached to a chiral auxiliary. Subsequent deprotonation and reaction with a deuterium source occur stereoselectively, directed by the chiral auxiliary. Cleavage of the auxiliary then yields the enantiomerically enriched mono-deuterated acid.
Enzymatic Methods: Biocatalytic approaches, such as the use of engineered enzymes like cytochrome P450 variants, could potentially perform enantioselective hydroxylation at the α-position, which, if followed by reduction with a deuterated reagent, could lead to a chiral deuterated product. nih.gov
Asymmetric Catalysis: Asymmetric deuteration of a suitable prochiral substrate, such as a corresponding ketene or α,β-unsaturated ester, using a chiral transition metal catalyst and a deuterium source could provide a direct route to the chiral mono-deuterated product.
Optimization of Reaction Conditions and Yield for Deuterated 3,4,5-Trimethoxyphenylacetic Acid
Optimizing the synthesis of deuterated compounds focuses on maximizing both the chemical yield and the level of deuterium incorporation. researchgate.net For the direct H/D exchange method, several parameters are critical.
| Parameter | Condition | Rationale |
| Base | Strong, non-nucleophilic base (e.g., LDA) | Ensures complete and rapid formation of the enolate intermediate, minimizing side reactions. |
| Temperature | Low temperature (e.g., -78 °C) for deprotonation | Enhances the stability of the enolate and prevents undesired side reactions. |
| Deuterium Source | High isotopic purity D₂O (>99.8%) | Maximizes the probability of deuterium incorporation during the quenching step. |
| Solvent | Anhydrous aprotic solvent (e.g., THF) | Prevents premature quenching of the strong base and the enolate by protic impurities. |
| Reaction Cycles | 2-3 deprotonation/deuteration cycles | Drives the equilibrium towards the di-deuterated product, achieving high isotopic enrichment (>98%). |
Purification Techniques for Deuterated 3,4,5-Trimethoxyphenylacetic Acid
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The purity is assessed based on both chemical identity and isotopic enrichment.
Common Purification Methods:
Acid-Base Extraction: This is a highly effective technique for isolating carboxylic acids. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The deuterated acid partitions into the aqueous layer as its carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the pure deuterated acid, which is collected by filtration.
Recrystallization: As 3,4,5-Trimethoxyphenylacetic acid is a crystalline solid, recrystallization is an excellent method for achieving high purity. nih.gov A suitable solvent or solvent system (e.g., ethanol/water, toluene) is chosen in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Column Chromatography: For removing impurities with similar polarity, silica gel column chromatography can be employed. A typical eluent system might consist of a mixture of a nonpolar solvent (like hexanes) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid to improve the peak shape of the carboxylic acid.
Purity Analysis:
The purity and identity of the final product are confirmed using various analytical techniques.
| Technique | Purpose |
| ¹H NMR | Confirms the chemical structure and assesses isotopic purity by observing the disappearance or significant reduction of the signal corresponding to the α-protons. chemicalbook.com |
| Mass Spectrometry | Determines the molecular weight, which should increase by two mass units compared to the non-deuterated compound, confirming di-deuteration. nih.gov |
| HPLC | Assesses the chemical purity of the compound by separating it from any impurities. |
High-Performance Liquid Chromatography (HPLC) for Isotopic Purity
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the chemical purity of this compound. While HPLC itself does not directly distinguish between isotopic isomers, it is essential for separating the target compound from any non-deuterated or partially deuterated species, as well as other chemical impurities that may be present from the synthesis.
For the analysis of the non-deuterated analogue, 3,4,5-Trimethoxyphenylacetic acid, HPLC methods have been established to achieve high purity levels, often exceeding 99.0% ruifuchems.com. These methods typically utilize a reversed-phase column with a suitable mobile phase, such as a mixture of methanol and water, to achieve separation. The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.
To determine the isotopic purity of this compound, HPLC is often coupled with a mass spectrometry (MS) detector (HPLC-MS). This combination allows for the separation of components by HPLC, followed by the determination of their mass-to-charge ratio by MS. By analyzing the mass spectrum of the peak corresponding to the compound of interest, the relative abundance of the desired deuterated molecule (with two deuterium atoms) can be quantified in comparison to the non-deuterated (no deuterium) and partially deuterated (one deuterium) analogues. This provides a precise measure of the isotopic enrichment.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | Methanol/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm / Mass Spectrometry |
| Injection Volume | 10 µL |
| Purity Specification | >99.0% (Chemical Purity) ruifuchems.com |
| Isotopic Purity | Determined by MS |
Recrystallization in Deuterated Solvents
Recrystallization is a fundamental purification technique used to remove impurities from a solid compound. In the context of this compound, recrystallization serves to enhance both chemical and isotopic purity. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.
For deuterated compounds, performing the recrystallization in a deuterated solvent can be advantageous to prevent any potential back-exchange of the deuterium atoms with protons from the solvent. Common deuterated solvents that could be considered include deuterated methanol (CD3OD) or deuterated chloroform (CDCl3).
The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of the chosen hot deuterated solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, will ideally remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold deuterated solvent, and dried under vacuum.
Table 2: Potential Solvents for Recrystallization
| Solvent | Rationale for Use |
| Deuterated Methanol (CD3OD) | Good solubility for polar compounds; deuterated form prevents H/D exchange. |
| Deuterated Chloroform (CDCl3) | Suitable for moderately polar compounds; deuterated form prevents H/D exchange. |
| Deuterated Water (D2O) | Can be used if the compound has appropriate solubility characteristics; minimizes proton contamination. |
The effectiveness of the recrystallization process in improving purity can be monitored by HPLC analysis of the material before and after the procedure.
Advanced Spectroscopic and Analytical Characterization of 3,4,5 Trimethoxyphenylacetic 2,2 D2 Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the structure of organic molecules. For isotopically labeled compounds such as 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid, NMR is crucial for confirming the position and extent of deuterium (B1214612) incorporation.
¹H NMR for Deuteration Degree and Site Confirmation
The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum is the primary method for confirming the successful deuteration at the C2 position of 3,4,5-Trimethoxyphenylacetic acid. In the spectrum of the non-deuterated compound, the two protons on the alpha-carbon (the -CH₂- group adjacent to the carboxylic acid) typically appear as a singlet. The degree of deuteration can be determined by the reduction or complete disappearance of this characteristic signal.
For this compound, the expectation is the absence of the singlet corresponding to the -CH₂- protons, confirming a high degree of deuteration at this specific site. The remaining signals in the spectrum correspond to the aromatic protons and the methoxy (B1213986) group protons. A Certificate of Analysis for the non-deuterated compound shows a consistent ¹H NMR spectrum. medchemexpress.com
Table 1: Comparison of Expected ¹H NMR Data for 3,4,5-Trimethoxyphenylacetic Acid and its Deuterated Analog
| Assignment | 3,4,5-Trimethoxyphenylacetic Acid Chemical Shift (ppm) | This compound Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' (aromatic) | ~6.5 | ~6.5 | s | 2H |
| -OCH₃ (para) | ~3.8 | ~3.8 | s | 3H |
| -OCH₃ (meta) | ~3.7 | ~3.7 | s | 6H |
| -CH₂- | ~3.5 | Absent | s | 2H |
| -COOH | Variable | Variable | s | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR for Structural Elucidation
The ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, the ¹³C NMR spectrum will be very similar to that of the non-deuterated compound, but with a key difference at the C2 position.
The signal for the deuterated carbon (C2) will be significantly diminished in intensity and may appear as a multiplet due to carbon-deuterium coupling. The adjacent carbon (the carboxylic acid carbon) may also show a small isotopic shift (a slight change in its chemical shift) and potentially some splitting. The spectra for the non-deuterated analogue are available for comparison. nih.govchemicalbook.com
Table 2: Expected ¹³C NMR Data for this compound
| Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~172 |
| C-3', C-5' (aromatic, with -OCH₃) | ~153 |
| C-4' (aromatic, with -OCH₃) | ~137 |
| C-1' (aromatic) | ~130 |
| C-2', C-6' (aromatic) | ~106 |
| -OCH₃ (para) | ~60 |
| -OCH₃ (meta) | ~56 |
| -CD₂- | ~40 (signal intensity reduced) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Analysis of Isotopic Shifts and Splitting Patterns in Deuterated Compounds
The replacement of a proton with a deuteron (B1233211) can lead to observable changes in the NMR spectrum beyond the disappearance of a ¹H signal. These are known as isotopic effects. A small upfield shift (to lower ppm values) is often observed for the carbon atom directly attached to the deuterium, as well as for the adjacent carbon atoms. This is referred to as a "deuterium-induced isotope shift."
Furthermore, the C-D coupling can result in the splitting of the ¹³C signal for the deuterated carbon into a triplet (for a -CD₂- group), although this is not always resolved. The coupling constant (¹JC-D) is related to the one-bond proton-carbon coupling constant (¹JC-H) by the gyromagnetic ratios of the two nuclei.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS is used to confirm the incorporation of two deuterium atoms.
The molecular weight of the non-deuterated 3,4,5-Trimethoxyphenylacetic acid is 226.23 g/mol . sigmaaldrich.com The introduction of two deuterium atoms in place of two protons increases the molecular weight by approximately 2.016 Da. Therefore, the expected accurate mass of this compound would be approximately 228.24 g/mol . HRMS can easily distinguish this mass difference and confirm the successful deuteration.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as carboxylic acids, without causing significant fragmentation. In ESI-MS, the sample is dissolved in a polar, volatile solvent and sprayed through a fine, charged needle, creating a mist of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be directed into the mass analyzer.
For this compound, ESI-MS would typically be run in negative ion mode to detect the deprotonated molecule [M-H]⁻. This would result in an ion with a mass-to-charge ratio corresponding to the molecular weight of the compound minus the mass of a proton. The high sensitivity of ESI-MS makes it suitable for the analysis of small quantities of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a critical technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. In the case of this compound, the precursor ion, corresponding to the molecular weight of the deuterated compound, is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that helps to confirm the location of the deuterium labels.
The expected fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event is the loss of the carboxylic acid group, which may occur as a neutral loss of COOH or through more complex rearrangements. The presence of the deuterium atoms on the carbon adjacent to the carboxylic acid influences the mass-to-charge ratio (m/z) of the resulting fragments.
A plausible fragmentation pathway involves the cleavage of the C-C bond between the carboxylic acid group and the deuterated methylene (B1212753) group, leading to the formation of a stable benzylic cation. The m/z of this fragment would be indicative of the deuteration. Another significant fragmentation route could involve the loss of one or more methyl groups from the methoxy substituents on the phenyl ring.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |
| [M-H]⁻ | Tropylium-like cation | CO₂ + D₂O | Confirms the presence of the deuterated acetic acid moiety. |
| [M+H]⁺ | Benzylic cation | H₂O | Indicates the core trimethoxyphenyl structure. |
| [M+H]⁺ | Ion from loss of a methyl group | CH₃ | Confirms the presence of methoxy groups. |
Validation of Isotopic Purity using MS (e.g., >99 atom% D)
The validation of isotopic purity is a crucial step in the characterization of deuterated compounds to ensure that the desired level of deuterium incorporation has been achieved. Mass spectrometry is the primary technique for this determination. For this compound, the goal is typically to achieve an isotopic purity of greater than 99 atom percent deuterium.
This analysis is performed by comparing the intensity of the mass spectral peak corresponding to the deuterated molecule with the intensities of the peaks corresponding to the non-deuterated and partially deuterated species. High-resolution mass spectrometry is often employed to resolve these closely spaced isotopic peaks.
The isotopic purity is calculated based on the relative abundances of these ions. The data confirms the successful synthesis and purification of the deuterated compound to a high standard.
| Isotopologue | Expected m/z | Relative Abundance | Isotopic Purity Contribution |
| d₀ (non-deuterated) | 226.08 | < 1% | Minor |
| d₁ (partially deuterated) | 227.09 | < 1% | Minor |
| d₂ (fully deuterated) | 228.10 | > 99% | Major |
Chromatographic Methodologies for Compound Characterization
Chromatographic techniques are indispensable for assessing the chemical purity of this compound, separating it from any starting materials, byproducts, or other impurities.
Liquid Chromatography (LC) coupled with MS for Purity Assessment
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the purity assessment of non-volatile and thermally labile compounds like this compound. The liquid chromatography system separates the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.
A typical LC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. The mass spectrometer detector provides high selectivity and sensitivity, allowing for the detection and quantification of trace impurities. The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks.
Gas Chromatography (GC) Applications in Related Deuterated Analogue Analysis
While liquid chromatography is often preferred for acidic compounds, gas chromatography (GC) can also be applied, typically after a derivatization step to increase the volatility and thermal stability of the analyte. For this compound, derivatization would involve converting the carboxylic acid group into an ester, such as a methyl or silyl (B83357) ester.
Mechanistic and Isotope Effect Studies Involving 3,4,5 Trimethoxyphenylacetic 2,2 D2 Acid
Deuterium (B1214612) Kinetic Isotope Effect (KIE) Investigations
The deuterium kinetic isotope effect (KIE) is a fundamental tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD) at the same position. By comparing the reaction rate of 3,4,5-Trimethoxyphenylacetic acid with its deuterated counterpart, 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid, researchers can infer whether the C-H bond at the C2 position is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org
A primary kinetic isotope effect (PKIE), where kH/kD > 1, is typically observed when the C-H bond is cleaved in the rate-determining step of a reaction. libretexts.org The magnitude of the PKIE can provide further details about the transition state geometry. For instance, in a palladium-catalyzed methylation of 2-phenylpyridine, a reaction analogous to potential functionalizations of 3,4,5-Trimethoxyphenylacetic acid, significant KIE values were observed, indicating that C-H bond cleavage is the rate-determining step. semanticscholar.org
In a hypothetical reaction where 3,4,5-Trimethoxyphenylacetic acid is functionalized at the C2 position, the use of this compound would be crucial. If the reaction proceeds significantly slower with the deuterated compound, it would strongly suggest that the cleavage of the C-D bond is the slowest step in the reaction sequence. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, thus requiring more energy to break. princeton.edu
Conversely, the absence of a significant KIE (kH/kD ≈ 1) would imply that the C-H bond cleavage occurs in a fast step before or after the rate-determining step. wikipedia.org
Table 1: Representative Kinetic Isotope Effects in C-H Activation
| Reaction | Catalyst | kH/kD | Implication for Rate-Determining Step |
|---|---|---|---|
| Methylation of 2-Phenylpyridine with MeB(OH)₂ | Pd(OAc)₂ | 6.7 | C-H cleavage is rate-determining semanticscholar.org |
| Methylation of 2-Phenylpyridine with Methylboroxine | Pd(OAc)₂ | 3.0 | C-H cleavage is rate-determining semanticscholar.org |
| Intermolecular Competition Methylation with MeB(OH)₂ | Pd(OAc)₂ | 4.0 | C-H cleavage is rate-determining semanticscholar.org |
This table presents data from analogous systems to illustrate typical KIE values in C-H activation reactions.
Beyond identifying the rate-determining step, isotopic substitution with this compound can help distinguish between different possible reaction pathways. For example, in a reaction that could proceed through either a concerted or a stepwise mechanism, the observed KIE can provide critical evidence.
A secondary kinetic isotope effect (SKIE) is observed when the isotopically labeled bond is not broken in the rate-determining step, but its hybridization or steric environment changes. wikipedia.org For instance, if a reaction involving 3,4,5-Trimethoxyphenylacetic acid proceeds via a transition state where the C2 carbon rehybridizes from sp³ to sp², a small, normal SKIE (kH/kD > 1, typically 1.1–1.2) might be observed. wikipedia.org This is because the sp²-hybridized carbon has a higher vibrational frequency for out-of-plane bending, leading to a rate difference. Conversely, a change from sp² to sp³ hybridization can result in an inverse SKIE (kH/kD < 1). wikipedia.org
By carefully analyzing both primary and secondary KIEs, a more complete picture of the reaction pathway can be constructed, including the nature of intermediates and transition states.
Insights into C-H Activation Mechanisms through Deuterium Labeling
Direct C-H activation is a powerful strategy in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed C-H functionalization is a prominent example of this type of reaction. mdpi.comnih.gov The use of this compound is instrumental in studying the mechanisms of such reactions.
For a directed C-H activation reaction, where the carboxylic acid group of 3,4,5-Trimethoxyphenylacetic acid directs a metal catalyst to the C2 position, a key mechanistic question is whether the C-H bond cleavage is irreversible and rate-limiting. In a study on the palladium-catalyzed alkylation of sp² and sp³ C-H bonds, kinetic isotope effect experiments were crucial in demonstrating that C-H cleavage was the rate-determining step in two distinct pathways. semanticscholar.org Similarly, a KIE of kH/kD = 2.9 was observed in a palladium-catalyzed enantioselective α-alkenylation of an alkylamine, indicating that the deprotonation of the α-C-H bond was the rate-determining step. acs.org
If a similar C-H activation were performed on 3,4,5-Trimethoxyphenylacetic acid, the observation of a significant KIE with the deuterated analogue would support a mechanism where the C-H bond is broken in the slowest step, such as in a concerted metalation-deprotonation (CMD) pathway. The magnitude of the KIE could further distinguish between different possible transition states.
Studies on Carbanion Formation and Reactivity with Deuterium
The C2 protons of 3,4,5-Trimethoxyphenylacetic acid are acidic due to the electron-withdrawing effect of the adjacent carboxylic acid and phenyl groups. This allows for the formation of a carbanion at this position upon treatment with a suitable base. This carbanion can then act as a nucleophile in various reactions. The use of 3,4,5-trimethoxyphenylacetic acid as a carbanion precursor has been noted in the context of photocatalytic reactions.
The presence of deuterium at the C2 position in this compound would be expected to influence both the formation and the subsequent reactivity of the carbanion. Due to the lower zero-point energy of the C-D bond compared to the C-H bond, the deprotonation (or more accurately, deuteronation) of the deuterated acid would be slower, resulting in a primary kinetic isotope effect if this is the rate-limiting step.
Once formed, the stability and reactivity of the deuterated carbanion may also differ slightly from its protio-analogue due to subtle electronic and steric effects of deuterium, though these effects are generally small.
Examination of Stereoselectivity and Diastereoselectivity in Deuteration Processes
The methylene (B1212753) group (CH₂) at the C2 position of 3,4,5-Trimethoxyphenylacetic acid is prochiral. This means that the two hydrogen atoms are diastereotopic, and their replacement can lead to the formation of a stereocenter. The stereoselective synthesis of one enantiomer of 3,4,5-Trimethoxyphenylacetic-2-D acid is a significant challenge that can be addressed using modern synthetic methods.
One common approach to achieve stereoselective deuteration is through the deprotonation of the prochiral C2 position with a chiral base or in the presence of a chiral ligand, followed by quenching the resulting chiral enolate or carbanion with a deuterium source like D₂O. The stereochemical outcome of the reaction would depend on the facial selectivity of the deuteration step.
In a study on the late-stage deuteration of carboxylic acids, it was found that the deuteration of protons in the β-methylene position of 2-methylhexanoic acid occurred diastereoselectively. chemrxiv.org This suggests that similar stereocontrol could be achievable for the α-position of phenylacetic acid derivatives like 3,4,5-Trimethoxyphenylacetic acid. The development of such stereoselective deuteration methods would be highly valuable for creating chiral building blocks and for detailed mechanistic studies where the stereochemical fate of a single deuterium atom needs to be tracked.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,4,5-Trimethoxyphenylacetic acid |
| 2-Phenylpyridine |
| Methylboronic acid |
| Methylboroxine |
| N-arylimidoyl cyanide alkylamine |
Biochemical Transformations and Metabolic Pathways in Research Models
Identification of 3,4,5-Trimethoxyphenylacetic Acid as a Metabolite
3,4,5-Trimethoxyphenylacetic acid (TMPAA) is a well-documented metabolite, primarily studied in the context of mescaline metabolism. medchemexpress.commedchemexpress.com Its formation is a key step in the biotransformation and detoxification of mescaline in various biological systems. nih.gov
Research has consistently identified TMPAA as the major metabolite of mescaline following its administration in both human and animal models. wikipedia.orgresearchgate.net The primary metabolic route is the oxidative deamination of mescaline. nih.govwikipedia.org This process converts mescaline into an unstable intermediate, 3,4,5-trimethoxyphenylacetaldehyde, which is then rapidly oxidized to form TMPAA. nih.gov
Studies tracking the excretion of mescaline and its metabolites show that a significant portion of an administered dose is eliminated in the urine as TMPAA. wikipedia.org For instance, following oral administration in humans, while a large percentage of mescaline is excreted unchanged initially, the proportion of TMPAA increases over time. wikipedia.org Within 48 hours, TMPAA can account for 27% to over 30% of the excreted products. wikipedia.org The concentrations of mescaline and TMPAA in circulation are comparable after oral administration. wikipedia.org
| Research Model | Key Findings on TMPAA as a Metabolite | References |
| Humans | Major metabolite excreted in urine, accounting for 27-30% or more of an oral mescaline dose. | wikipedia.org |
| Circulating peak concentrations of TMPAA are similar to the parent compound, mescaline. | wikipedia.org | |
| Identified as a metabolite alongside other minor products like 3,4,5-trimethoxybenzoic acid. | medchemexpress.com | |
| Non-Human (e.g., Rabbit, Mouse) | Formed via oxidative deamination in the liver. | nih.gov |
| The intermediate aldehyde is oxidized to TMPAA by hepatic microsomal enzymes. | nih.gov |
Current research does not indicate a direct role for 3,4,5-Trimethoxyphenylacetic acid in general protein metabolism, such as protein synthesis or catabolism. However, studies on its parent compound, mescaline, have noted that a significant portion of mescaline combines with or binds to liver proteins. wikipedia.orgnih.gov This binding in the liver is thought to influence the pharmacokinetics of mescaline. wikipedia.org Additionally, it has been theorized that quinone metabolites, which can be formed from other mescaline analogues, may bind to proteins via amino or thiol groups. nih.gov There is no evidence to suggest that the metabolite TMPAA itself is directly involved in these protein-related processes or general protein metabolic pathways.
Enzymatic Biotransformation Studies
The conversion of mescaline to 3,4,5-Trimethoxyphenylacetic acid is an enzyme-mediated process that has been investigated in various laboratory models.
The enzymatic conversion of mescaline to TMPAA has been demonstrated in multiple research settings outside of humans.
In vivo Models: Early research in rabbits established that mescaline metabolism occurs predominantly in the liver, driven by an amine oxidase, leading to TMPAA. nih.gov Studies in mice have also been used to investigate the oxidative deamination of mescaline in different brain areas. nih.gov
In vitro Models: Experiments using mouse hepatic (liver) microsomes have shown that 3,4,5-trimethoxyphenylacetaldehyde, the direct precursor to TMPAA, is oxidized to the acid form. nih.gov This reaction was found to be dependent on the presence of NADPH and was catalyzed by a specific cytochrome P450 isozyme, demonstrating a key enzymatic step in the formation of TMPAA. nih.gov
| Model Type | Specific Model | Finding | References |
| In vivo | Rabbit | Metabolism occurs mainly in the liver via amine oxidase. | nih.gov |
| In vivo | Mouse | Oxidative deamination occurs in brain tissue. | nih.gov |
| In vitro | Mouse Hepatic Microsomes | Oxidation of the intermediate aldehyde to TMPAA is NADPH-dependent and catalyzed by a Cytochrome P450 isozyme. | nih.gov |
| In vitro | Human Liver Microsomes | Used to study the metabolism of analogous compounds like psilocin, involving CYPs and MAO. | nih.govresearchgate.net |
The principal pathway for the formation of 3,4,5-Trimethoxyphenylacetic acid from mescaline is oxidative deamination , not dehydroxylation. wikipedia.org The enzymes implicated in this primary step are monoamine oxidases (MAO) and potentially diamine oxidases (DAO), although their exact roles remain a subject of some debate. nih.govwikipedia.org MAOs are flavoproteins located on the outer mitochondrial membrane that catalyze the oxidation of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov
While mescaline itself is not a catechol, its metabolism can involve minor pathways like O-demethylation, which can produce catechol-like analogues. The enzymatic dehydroxylation of catechols is a distinct process, primarily studied in gut microbes. nih.govnih.gov
Monoamine Oxidase (MAO): These enzymes (isoforms MAO-A and MAO-B) are central to the metabolism of many monoamine neurotransmitters. nih.govnih.gov They convert the amine group to an aldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid. nih.gov Although mescaline has been reported as a poor substrate for purified human MAO in some in vitro studies, other evidence suggests MAO-A is involved in its metabolism. wikipedia.org
Catechol Dehydroxylases: A class of molybdenum-dependent enzymes found in human gut bacteria, such as Eggerthella lenta, has been characterized. nih.govnih.gov These enzymes catalyze the dehydroxylation of catechol compounds, which are molecules with two adjacent hydroxyl groups on an aromatic ring. nih.govbiorxiv.org This reaction is a key transformation in the microbial metabolism of dietary and host-derived molecules like dopamine. nih.gov The mechanism involves the selective removal of a hydroxyl group from the aromatic ring. nih.gov While not directly involved in the main pathway to TMPAA, these enzymes are relevant to the metabolism of catechol analogues of mescaline's other metabolites.
The enzymatic reactions that metabolize mescaline and its analogues involve several proposed chemical mechanisms.
Oxidative Deamination: The mechanism for MAO involves two main steps. First, the flavin cofactor (FAD) is reduced by accepting a hydride equivalent from the amine substrate, which is oxidized to an imine. In the second step, the reduced flavin (FADH₂) is reoxidized by molecular oxygen, and the imine is non-enzymatically hydrolyzed to an aldehyde and ammonia. wikipedia.orgnih.gov This aldehyde is then a substrate for aldehyde dehydrogenase, which oxidizes it to the corresponding carboxylic acid (e.g., TMPAA). nih.gov
Reductive Dehydroxylation: For catechol analogues, a proposed mechanism for dehydroxylation by microbial enzymes involves the reductive removal of a hydroxyl group. asm.org In one proposed pathway for the anaerobic metabolism of catechols, the compound is first carboxylated and converted to a coenzyme A (CoA) thioester. This is followed by a reductive dehydroxylation step, possibly catalyzed by a reductase enzyme, to remove a hydroxyl group. asm.org Another proposed mechanism for molybdenum-dependent dehydroxylases involves de-aromatization of the catechol ring, followed by C-O bond cleavage that is driven by the subsequent re-aromatization of the ring. nih.gov
Role of Deuterium (B1214612) Labeling in Tracing Metabolic Fates in Biological Systems (non-human)
The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into drug molecules and xenobiotics represents a powerful tool in metabolic research. medchemexpress.comnih.gov This isotopic labeling allows for the effective tracing of a compound's metabolic fate within a biological system without altering its fundamental chemical properties. medchemexpress.com The compound 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid serves as a prime example of how such labeling can be employed to investigate biochemical transformations and metabolic pathways in non-human research models. While specific research on the metabolic fate of this deuterated compound is not extensively detailed in publicly available literature, the well-documented metabolism of its non-deuterated parent compound, 3,4,5-Trimethoxyphenylacetic acid, and the established principles of deuterium labeling provide a clear framework for its application.
3,4,5-Trimethoxyphenylacetic acid is recognized as the major metabolite of mescaline, formed primarily through oxidative deamination. nih.govresearchgate.netnih.gov In non-human models, such as rats, the metabolism of mescaline and its derivatives has been shown to involve several key transformations. researchgate.netnih.gov The use of this compound in such studies would be instrumental in elucidating the precise mechanisms and kinetics of these pathways.
The primary role of deuterium labeling in this context is to act as a tracer. medchemexpress.com By replacing two hydrogen atoms on the acetic acid side chain with deuterium, the mass of the molecule is increased. This mass difference allows for the easy differentiation and quantification of the labeled compound and its subsequent metabolites from their endogenous, non-labeled counterparts using mass spectrometry-based analytical techniques. nih.gov This is particularly crucial in metabolomics studies for accurately identifying and measuring the full spectrum of metabolic products. researchgate.net
Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction involving the breaking of a C-D bond is slower than that of a C-H bond. nih.gov In the case of this compound, the deuterium atoms are positioned on the carbon adjacent to the carboxylic acid group. Metabolic reactions that involve the cleavage of these C-D bonds would be expected to proceed at a slower rate. This can be a valuable experimental tool to:
Identify rate-limiting metabolic steps: By observing a decrease in the formation of a particular metabolite, researchers can infer that the enzymatic reaction at the deuterated site is a critical point in the metabolic cascade.
Alter metabolic pathways: Slowing down one metabolic route can lead to the redirection of the compound through alternative or minor metabolic pathways, allowing for their identification and characterization. nih.gov For instance, if the oxidation of the side chain is hindered, other transformations such as demethylation of the methoxy (B1213986) groups might become more prominent. nih.gov
Enhance metabolic stability: The kinetic isotope effect can increase the metabolic stability of a compound, leading to a longer half-life in the biological system. nih.gov
In a typical non-human research model, such as a rat study, the administration of this compound would be followed by the collection of biological samples (e.g., plasma, urine, bile) over time. nih.gov Analysis of these samples would aim to identify and quantify the parent deuterated compound and any metabolites.
Hypothetical Metabolic Transformations of this compound in a Research Model:
| Compound | Potential Transformation | Significance of Deuterium Labeling |
| This compound | Direct Excretion | The deuterium label allows for precise quantification of the unchanged compound excreted, providing a baseline for metabolic activity. |
| Deuterated Metabolites | O-demethylation at one or more of the three methoxy positions. | The deuterium label on the side chain remains intact, allowing for the clear identification of these demethylated metabolites. |
| Further Oxidized Products | Oxidation of the phenyl ring. | The presence of the deuterium label helps to confirm that these products originate from the administered compound. |
In bacterial research models, such as with Arthrobacter species, 3,4,5-trimethoxyphenylacetic acid is known to undergo degradation through oxidation of the aromatic ring, leading to ring fission. nih.gov The use of the deuterated form in such microbiological studies could help to precisely delineate the steps of this catabolic pathway.
Applications of 3,4,5 Trimethoxyphenylacetic 2,2 D2 Acid As a Research Tool and Chemical Building Block
Use in Stable Isotope Dilution Mass Spectrometry (SIDMS) for Quantitation in Research
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying the amount of a specific substance in a sample. In this technique, a known quantity of an isotopically labeled version of the analyte, such as 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid, is added to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation and analysis, correcting for any loss of material.
3,4,5-Trimethoxyphenylacetic acid is a known metabolite of mescaline. Therefore, its deuterated form, this compound, is a crucial internal standard for use in clinical and forensic mass spectrometry to accurately quantify levels of this metabolite. The distinct mass difference between the deuterated standard and the natural analyte allows for precise measurement by the mass spectrometer.
Table 1: Application in Mass Spectrometry
| Technique | Application | Role of this compound |
|---|
Precursor in Organic Synthesis of Complex Molecules
While direct literature detailing the synthetic applications of this compound is limited, its non-deuterated counterpart, 3,4,5-trimethoxyphenylacetic acid, is a known precursor in the synthesis of various complex molecules. The deuterated form provides a strategic advantage for creating isotopically labeled versions of these molecules. Such labeled compounds are invaluable in research for elucidating metabolic pathways, reaction mechanisms, and for use as internal standards in quantitative bioassays.
Synthesis of 3,4-Diaryl-2(5H)-furanones
The non-deuterated 3,4,5-trimethoxyphenylacetic acid is utilized in the synthesis of 3,4-diaryl-2(5H)-furanone derivatives. These compounds have been investigated for their potential cytotoxic activities against cancer cell lines. By employing this compound in the synthetic route, researchers can produce deuterated 3,4-diaryl-2(5H)-furanones. These labeled analogues would be instrumental in metabolic studies to understand how these compounds are processed in biological systems.
Derivatization to Combretastatin A-4 Analogues
Combretastatin A-4 is a natural product that exhibits potent anti-cancer properties by inhibiting tubulin polymerization. The 3,4,5-trimethoxyphenyl moiety is a key structural feature of Combretastatin A-4 and its analogues. While specific use of the deuterated acid is not detailed, the non-deuterated form is a logical building block for creating analogues. Using this compound would allow for the synthesis of deuterated Combretastatin A-4 analogues. These labeled compounds could serve as powerful tools in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of these potential drug candidates.
Incorporation into Indole (B1671886) Drug Candidates and Heteropolycyclic Compounds
The phenylacetic acid scaffold is a common structural motif in a variety of pharmacologically active compounds, including those containing indole and other heteropolycyclic systems. The synthesis of such complex molecules often involves the coupling of various building blocks. By using this compound, it is possible to introduce a stable isotopic label into the final drug candidate. This would facilitate drug metabolism and pharmacokinetic (DMPK) studies, which are critical components of the drug discovery and development process.
Formation of FKBP Ligands and Related Chemical Tools
FK506-binding proteins (FKBPs) are a family of proteins involved in various cellular processes, and their ligands are of significant interest in chemical biology and drug discovery. Some synthetic ligands for FKBPs are complex molecules that can be assembled from smaller chemical building blocks. The incorporation of a 3,4,5-trimethoxyphenyl group can be a part of the design of such ligands. The use of this compound as a precursor would enable the synthesis of deuterated FKBP ligands. These labeled ligands would be invaluable for in vitro and in vivo studies to probe ligand-protein interactions and to quantify ligand concentrations in biological samples.
General Utility as a Chemical Intermediate for Carboxyl Group Conversion
The carboxylic acid functional group of this compound allows for a wide range of chemical transformations. It can be converted into esters, amides, acid chlorides, and other functional groups. This versatility makes it a useful intermediate for introducing the deuterated 3,4,5-trimethoxyphenylacetyl moiety into a larger molecule. The stable isotopic label at the 2,2-position remains intact through many of these transformations, providing a powerful handle for analytical detection and quantification of the final product.
Table 2: Synthetic Utility of this compound
| Target Molecule Class | Role of this compound | Research Application of Labeled Product |
|---|---|---|
| 3,4-Diaryl-2(5H)-furanones | Deuterated Building Block | Metabolic Studies |
| Combretastatin A-4 Analogues | Deuterated Precursor | Pharmacokinetic Analysis |
| Indole Drug Candidates | Labeled Structural Motif | Drug Metabolism Studies |
| FKBP Ligands | Labeled Precursor | Ligand-Protein Interaction Studies |
As a Research Probe for Investigating Protein-Ligand Interactions (e.g., FKBP51)
The strategic use of isotopically labeled compounds is a cornerstone of modern biomedical research, providing powerful tools to elucidate complex biological processes at the molecular level. This compound, a deuterated variant of a known bioactive scaffold, serves as an exemplary research probe for the intricate study of protein-ligand interactions. Its application is particularly relevant in the investigation of challenging drug targets like the FK506-binding protein 51 (FKBP51).
FKBP51 has emerged as a significant therapeutic target for a range of conditions, including stress-related disorders, obesity, and chronic pain. nih.gov It is a cochaperone of the Hsp90 machinery and is involved in regulating the activity of steroid hormone receptors. nih.gov The development of selective ligands for FKBP51 is a key objective in medicinal chemistry, and understanding the binding dynamics of these ligands is crucial for their optimization.
The non-deuterated parent compound, 3,4,5-trimethoxyphenylacetic acid, is a known metabolite of mescaline. medchemexpress.com More importantly, the 3,4,5-trimethoxyphenyl moiety is a critical component in a class of potent and selective FKBP51 inhibitors known as the SAFit (Selective Antagonists of FKBP51 by induced fit) series. nih.gov These inhibitors bind to a transient, induced-fit pocket in FKBP51, conferring high selectivity over its close homolog, FKBP52. nih.gov
The introduction of deuterium (B1214612) at the 2,2-position of the acetic acid side chain in 3,4,5-trimethoxyphenylacetic acid does not significantly alter its chemical properties or biological activity but provides a distinct mass signature. scispace.com This key feature allows it to be used as an internal standard in quantitative mass spectrometry-based assays. scispace.comprinceton.edu In the context of FKBP51 research, this compound can be employed in competitive binding assays to determine the binding affinities of new, non-deuterated ligand candidates.
In such an assay, a known concentration of the deuterated compound can be incubated with FKBP51 alongside varying concentrations of a novel inhibitor. By quantifying the amount of the deuterated standard that is displaced from the protein's binding site by the test compound, researchers can accurately determine the test compound's binding affinity (Ki or IC50 values). This method is invaluable for high-throughput screening of potential drug candidates and for detailed structure-activity relationship (SAR) studies.
Furthermore, deuterium labeling can be instrumental in nuclear magnetic resonance (NMR) spectroscopy studies to probe protein-ligand interactions in solution. mdpi.comresearchgate.net While direct NMR studies using this compound with FKBP51 have not been specifically reported in the reviewed literature, the principles of such an application are well-established. Deuteration can simplify complex NMR spectra and allow for the use of specific NMR techniques to study the conformational changes in both the ligand and the protein upon binding.
The data below illustrates the type of results that could be generated from a competitive binding assay using this compound as an internal standard to characterize the binding of a hypothetical new inhibitor to FKBP51.
| Concentration of New Inhibitor (nM) | Signal of Bound this compound (Arbitrary Units) | % Inhibition |
|---|---|---|
| 0.1 | 98.5 | 1.5 |
| 1 | 90.2 | 9.8 |
| 10 | 55.3 | 44.7 |
| 50 | 15.8 | 84.2 |
| 100 | 5.1 | 94.9 |
| 500 | 1.2 | 98.8 |
Theoretical and Computational Chemistry Investigations of 3,4,5 Trimethoxyphenylacetic 2,2 D2 Acid
Molecular Conformation Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid, the conformational landscape is primarily determined by the rotational freedom around the single bonds connecting the phenyl ring, the methylene (B1212753) group, and the carboxylic acid group.
The torsion angle between the phenyl ring and the acetic acid side chain.
The orientation of the three methoxy (B1213986) groups on the phenyl ring.
The conformation of the carboxylic acid group.
DFT calculations on structurally similar aromatic carboxylic acids suggest that the lowest energy conformation would likely involve a non-planar arrangement between the phenyl ring and the carboxylic acid group to minimize steric hindrance. The methoxy groups, due to their size, will also adopt specific orientations to reduce steric clash with each other and with the acetic acid side chain. The presence of the deuterium (B1214612) atoms is not expected to significantly alter these preferred conformations. nih.gov
Electronic Property Calculations (e.g., Frontier Molecular Orbitals (FMO), Electrostatic Potential (ESP))
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT calculations can provide valuable insights into these properties.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxyphenyl ring, a consequence of the electron-donating nature of the three methoxy groups.
LUMO: The LUMO is anticipated to be centered on the carboxylic acid group and the adjacent carbon atom, as the carbonyl group is electron-withdrawing.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule. For this compound, the ESP map would show a region of negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, indicating their electron-rich nature and ability to act as hydrogen bond acceptors. Conversely, a region of positive potential (blue) would be located around the acidic proton of the carboxylic acid group, highlighting its role as a hydrogen bond donor.
Computational Modeling of Intermolecular and Intramolecular Interactions
The functional groups present in this compound allow for a variety of intermolecular and intramolecular interactions that can influence its physical properties and biological activity.
Intermolecular Interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). This allows for the formation of strong hydrogen-bonded dimers in the solid state and in non-polar solvents.
van der Waals Forces: The aromatic ring and the hydrocarbon portions of the molecule contribute to weaker van der Waals interactions, which are important for crystal packing and interactions with non-polar regions of biological macromolecules.
Intramolecular Interactions:
Although less significant than intermolecular forces, weak intramolecular hydrogen bonds could potentially form between the carboxylic acid group and an adjacent methoxy group, which could influence the preferred conformation of the side chain.
Computational models can be used to quantify the strength and geometry of these interactions, providing a deeper understanding of the molecule's behavior.
In Silico Prediction of Physicochemical Properties Relevant to Research Applications
In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as research tools or therapeutic agents. The table below presents predicted properties for the non-deuterated 3,4,5-Trimethoxyphenylacetic acid. The values for the deuterated analog are expected to be very similar, with a minor increase in molecular weight.
| Property | Predicted Value | Source |
| Molecular Formula | C11H14O5 | PubChem nih.gov |
| Molecular Weight | 226.23 g/mol | PubChem nih.gov |
| XLogP3 | 0.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Topological Polar Surface Area | 67.9 Ų | PubChem |
| Solubility | Soluble in water and methanol. | Fisher Scientific fishersci.ca |
These predicted properties suggest that 3,4,5-Trimethoxyphenylacetic acid has good "drug-like" characteristics according to Lipinski's rule of five, which is often used in drug discovery. researchgate.net The deuteration at the 2-position of the acetic acid moiety would result in a molecular weight of approximately 228.24 g/mol .
Computational Docking Studies with Biological Targets (e.g., Tubulin, FKBP)
Computational docking is a technique used to predict the binding orientation and affinity of a small molecule to a biological macromolecule, such as a protein.
Tubulin: The 3,4,5-trimethoxyphenyl moiety is a key structural feature in a number of compounds known to interact with the colchicine (B1669291) binding site of tubulin, a protein that is essential for microtubule formation and cell division. nih.govresearchgate.netmdpi.com Several computational docking studies on compounds containing the 3,4,5-trimethoxyphenyl group have shown that this moiety fits well into a hydrophobic pocket within the colchicine binding site. rsc.orgresearchgate.net The methoxy groups often form favorable interactions with the surrounding amino acid residues. Although no specific docking studies on this compound have been reported, it is plausible that this compound could also bind to the colchicine site of tubulin, with the trimethoxyphenyl ring acting as the primary binding element. nih.govresearchgate.net
FKBP: The FK506 binding proteins (FKBPs) are a family of proteins with prolyl isomerase activity. While there are no specific computational docking studies of this compound with FKBPs found in the reviewed literature, the general principles of molecular docking could be applied to investigate potential interactions if a binding hypothesis were proposed. Such a study would involve preparing the 3D structures of both the ligand and the protein and using a docking algorithm to predict the most favorable binding modes and estimate the binding affinity.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Deuteration Methods
The synthesis of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid itself presents an opportunity for the development of novel stereoselective deuteration methods. Current methods for deuterium (B1214612) incorporation include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net However, achieving high regioselectivity and stereoselectivity remains a significant challenge in synthetic chemistry. researchgate.netnih.gov
Future research could focus on developing enzymatic or transition-metal-catalyzed methods for the stereospecific deuteration of the prochiral center at the C-2 position of a suitable precursor to 3,4,5-Trimethoxyphenylacetic acid. Biocatalytic approaches, utilizing enzymes such as NADH-dependent reductases, have shown great promise in the asymmetric deuteration of various organic molecules with high selectivity. nih.gov Exploring a range of microorganisms or isolated enzymes for the reductive deuteration of a suitable keto-acid precursor could lead to an efficient and highly stereoselective synthesis of chiral-at-deuterium isotopomers of 3,4,5-Trimethoxyphenylacetic acid. rsc.org
Furthermore, advancements in transition-metal catalysis, particularly with iridium, rhodium, or palladium complexes, could be harnessed to achieve direct and selective C-H deuteration. rsc.org The development of a catalytic system that can selectively activate the C-H bonds at the C-2 position of 3,4,5-Trimethoxyphenylacetic acid or a closely related intermediate would be a significant step forward.
Table 1: Potential Stereoselective Deuteration Strategies
| Method | Catalyst/Reagent | Potential Advantages | Research Focus |
| Biocatalytic Reduction | NADH-dependent reductases, Yeast strains | High enantioselectivity, Mild reaction conditions | Screening of diverse microbial strains and enzymes |
| Transition-Metal Catalysis | Iridium, Rhodium, Palladium complexes | Direct C-H activation, High regioselectivity | Ligand design and optimization for selective deuteration |
| Hydrogen Isotope Exchange | Metal catalysts (e.g., Ru/C) in D₂O | Use of an inexpensive deuterium source | Controlling stereochemistry and preventing over-deuteration |
Integration into Advanced Multi-Isotopic Labeling Strategies
The presence of two deuterium atoms in this compound makes it an ideal candidate for integration into advanced multi-isotopic labeling strategies. metwarebio.com Such strategies, which involve the use of multiple stable isotopes like ¹³C, ¹⁵N, and ¹⁸O in conjunction with deuterium, are powerful tools for tracing metabolic pathways and quantifying biological molecules with high precision. nih.govcreative-proteomics.com
For instance, this compound could be further labeled with ¹³C in its phenyl ring or carboxyl group. This dual-labeled molecule could then be used in metabolic studies to simultaneously track the fate of different parts of the molecule. This approach, often referred to as parallel labeling, enhances the robustness of experimental data. metwarebio.com
Moreover, this compound could be incorporated into higher-order multiplexing techniques, which combine metabolic labeling with chemical tagging for comprehensive proteomic or metabolomic analyses. nih.gov By using this compound as a building block for more complex probes, researchers can create a unique isotopic signature that can be readily identified by mass spectrometry.
Exploration of New Biochemical Pathways and Enzymatic Activities
Deuterated compounds are invaluable tools for elucidating biochemical pathways and the mechanisms of enzymatic reactions due to the kinetic isotope effect (KIE). acs.org The substitution of hydrogen with deuterium can significantly slow down the rate of reactions where a C-H bond is broken in the rate-determining step. acs.orgnih.gov
This compound could be used as a probe to investigate the activity of enzymes that metabolize phenylacetic acid derivatives. For example, if the oxidation of the C-2 position is a key metabolic step, the deuterated compound would exhibit a slower rate of metabolism compared to its non-deuterated counterpart. This can help in identifying and characterizing the enzymes involved in its breakdown. acs.org
Furthermore, the introduction of deuterium can sometimes lead to "metabolic switching," where the blockage of one metabolic pathway enhances activity in an alternative pathway. nih.gov Studying the metabolic fate of this compound in various biological systems, such as liver microsomes, could reveal previously unknown metabolic pathways or the promiscuous activity of certain enzymes.
Design of Novel Research Probes and Chemical Building Blocks
Beyond its direct use, this compound can serve as a versatile building block for the synthesis of more complex and functionally diverse research probes. enamine.net Its trimethoxyphenyl moiety is a structural feature found in a number of biologically active compounds.
By incorporating this deuterated building block, researchers can design novel probes for a variety of applications. For example, it could be used to synthesize deuterated analogues of drugs to study their pharmacokinetics and metabolic stability. nih.gov The presence of deuterium can lead to improved metabolic profiles, resulting in longer half-lives and potentially reduced side effects. enamine.net
Additionally, this compound could be functionalized to create "label-free" substrates for studying nutrient uptake and transport in cells. nih.gov The deuterium label can be detected by techniques such as nuclear reaction analysis, providing a means to track the molecule's movement across cell membranes without the need for bulky fluorescent or radioactive tags. nih.gov
Predictive Modeling for Chemical Reactivity and Selectivity based on Isotope Effects
The study of this compound can contribute valuable data for the development and refinement of predictive models for chemical reactivity and selectivity based on isotope effects. acs.org Accurately predicting the magnitude of the kinetic isotope effect (KIE) is crucial for understanding reaction mechanisms and designing new catalysts. nih.govosti.gov
Experimental data on the reactivity of this deuterated compound in various chemical and enzymatic reactions can be used to validate and improve computational models. digitellinc.comacs.org These models, which can range from quantum mechanical calculations to machine learning algorithms, aim to predict KIEs based on the structure of the molecule and the reaction conditions. digitellinc.com
By systematically studying the KIEs associated with reactions involving this compound, researchers can contribute to a more fundamental understanding of how isotopic substitution influences reaction rates and pathways. This knowledge can then be applied to the rational design of new deuterated molecules with desired properties.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid?
Synthesis typically involves deuterium incorporation via acid-catalyzed hydrogen-deuterium exchange or using deuterated precursors (e.g., D₂O or deuterated acetic acid derivatives). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at the 2,2 positions, evidenced by reduced proton signals and integration ratios. Mass spectrometry (MS) is critical for verifying the molecular ion peak (M+2) and isotopic purity. For example, deuterated analogs like Jasmonic-2,4,4-d3-(acetyl-2,2-d2) acid use similar protocols for isotopic validation .
Basic: What storage conditions and handling precautions are essential for this compound?
Store at 2–8°C in a moisture-free environment, protected from heat and incompatible materials (e.g., strong acids/alkalis, oxidizing agents) . Stability studies on analogous deuterated compounds (e.g., pentadecanoic-2,2-d2 acid) indicate ≤24-hour benchtop stability at 23°C and resilience to three freeze-thaw cycles with recoveries >88% . Use inert atmospheres (N₂/Ar) during handling to prevent deuterium loss or degradation.
Advanced: How can this deuterated compound be integrated into GC-MS analytical workflows as an internal standard (IS)?
Design dual-IS systems to account for matrix-specific variability. For example:
- Use tridecanoic-2,2-d2 acid for free fatty acid fractions.
- Use glyceryl tri(hexadecanoate-2,2-d2) for glycerolipid fractions .
Calibration curves should employ 1/x weighting to minimize heteroscedasticity, with seven-point linear ranges (0.5–500 μM) and IS-normalized peak area ratios . Validate matrix effects by spiking surrogate analytes (e.g., pentadecanoic-2,2-d2 acid) into algal or biological matrices to confirm recoveries of 82–90% .
Advanced: How should stability studies be designed to assess experimental robustness?
Conduct three-tiered stability tests:
Pre-preparative stability : 24-hour benchtop exposure (23°C) with recoveries ≥86% .
Post-preparative stability : Autosampler storage (23°C) for 24 hours, monitoring degradation products via MS/MS.
Freeze-thaw resilience : Three cycles with recoveries >88% for deuterated triglycerides .
Document deviations >10% in recovery as indicators of instability requiring protocol adjustments.
Advanced: How can discrepancies in recovery rates during extraction be resolved?
Recovery inconsistencies often arise from matrix effects or incomplete extraction. Mitigation strategies include:
- Surrogate calibration : Spiking algal matrix QCs with deuterated analogs (e.g., 1.50–400 μM pentadecanoic-2,2-d2 acid) to quantify losses .
- Solvent optimization : Adjust methanol/chloroform (4:1 v/v) ratios to improve lipid solubility .
- IS normalization : Use dual IS to correct for fraction-specific variability (e.g., free fatty acids vs. glycerolipids) .
Advanced: What role does this compound play in tracing metabolic pathways?
Deuterated analogs enable differentiation between endogenous and exogenous metabolites in tracer studies. For example:
- In neurotransmitter research, deuterated homovanillic acid (HVA-d2) isolates dopamine metabolism pathways .
- Monitor deuterium retention in MS fragments (e.g., m/z shifts) to track incorporation into downstream metabolites .
Advanced: How can regulatory compliance be ensured during method validation?
Adhere to ICH Q2(R1) guidelines by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
